![molecular formula C33H24Br2N4 B032160 5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole CAS No. 151052-34-5](/img/structure/B32160.png)

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

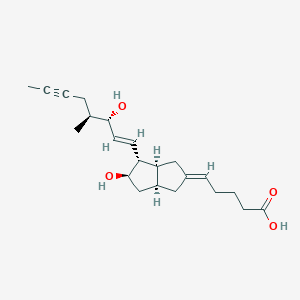

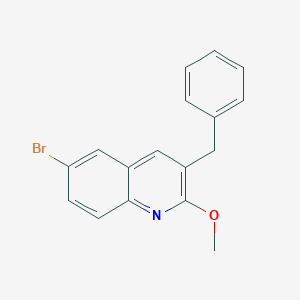

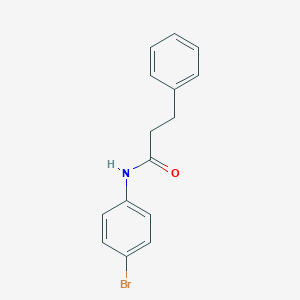

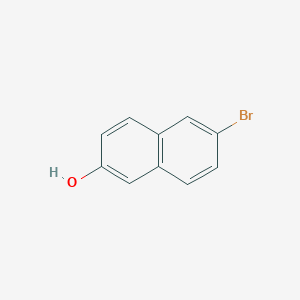

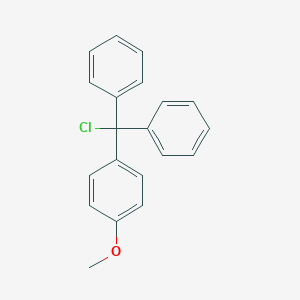

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole is a tetrazole derivative, a class of compounds known for their versatility in various fields of chemistry due to their unique structural and electronic properties. Tetrazoles exhibit a broad spectrum of biological activities and are used in medicinal chemistry, material science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cyclization of nitriles under different conditions. Specific methods for the synthesis of 5-substituted 2-trityltetrazoles involve tritylation of tetrazole and its derivatives under phase-transfer catalysis, yielding the corresponding 5-substituted 2-trityltetrazoles. These compounds can serve various functions, including protecting NH bonds in nitrogen-containing heterocycles and OH bonds in primary alcohols. Thermal transformations of these derivatives can lead to the formation of tetrazines or diphenylheptafulvenes, depending on the reaction conditions (Myznikov et al., 2002).

Molecular Structure Analysis

The crystal structure of similar tetrazole derivatives reveals that tetrazole rings tend to be planar, with significant dihedral angles observed between the tetrazole ring and attached phenyl rings, indicating no conjugation to the tetrazole groups. This structural feature is crucial for understanding the compound's reactivity and interaction with other molecules (Zhao et al., 2013).

Chemical Reactions and Properties

5-Substituted 2-trityltetrazoles are reactive under various conditions. For example, their thermolysis in benzonitrile leads to the formation of tetrazines, while in dodecane, it results in the formation of diphenylheptafulvenes. These transformations showcase the chemical versatility of tetrazole derivatives and their potential for generating new compounds with unique properties (Myznikov et al., 2002).

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis : A study by Guo-xi Wang and Heng‐Yun Ye (2007) involved the synthesis of a closely related compound, showcasing the geometric parameters and dihedral angles between the tetrazole ring and the attached phenyl rings, providing insights into its structural characteristics (Guo-xi Wang & Heng‐Yun Ye, 2007).

Crystal Structure Characterization : Zhao et al. (2013) characterized two polymorphs of a similar tetrazole derivative through X-ray diffraction and Hirschfeld surface analysis, revealing differences in molecular orientation and interatomic distances due to varying π···π stacking interactions (J. Zhao et al., 2013).

Docking Studies and Crystal Structure Analysis : Research by Al-Hourani et al. (2015) provided a detailed analysis of the crystal structure of tetrazole derivatives and conducted molecular docking studies to understand their potential as COX-2 inhibitors, indicating their relevance in designing anti-inflammatory agents (B. J. Al-Hourani et al., 2015).

Pharmacological Analysis : Kamble et al. (2017) synthesized and analyzed tetrazole compounds for their pharmacological properties, including angiotensin-converting enzyme inhibition, anti-proliferative, and anti-inflammatory activities, highlighting their potential in medicinal chemistry (A. Kamble et al., 2017).

Synthesis of Novel Analogues : Shahbazi Mojarrad et al. (2011) reported the synthesis of novel 1,4-dihydropyridine derivatives bearing biphenyl-2'-tetrazole substitution, aiming to explore their dual activity as angiotensin II receptor and calcium channel blockers, indicating a potential for cardiovascular therapeutic applications (J. Shahbazi Mojarrad et al., 2011).

Propiedades

IUPAC Name |

5-[2-[4-(dibromomethyl)phenyl]phenyl]-2-trityltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-38-39(37-32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYIAGAGAAHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)